3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid
Overview
Description
The compound “3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound, and a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a tetrahydropyran ring and a pyrazole ring connected by a three-carbon chain. The tetrahydropyran ring is a six-membered ring with one oxygen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the carboxylic acid group (-COOH) would likely make the compound acidic .
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a pivotal role in the development of pharmaceuticals and drug-candidate molecules, possessing diverse biological activities. The synthesis of tetrahydrobenzo[b]pyrans, closely related to the compound , using organocatalysts, is a significant area of research. This synthesis is crucial for the development of new drugs and bioactive molecules, employing green chemistry principles such as the use of water and water-ethanol systems as solvents, to minimize environmental impact. The organocatalytic approach provides a sustainable and efficient pathway for constructing these valuable heterocyclic compounds, highlighting the importance of such chemical frameworks in drug development and other applications (H. Kiyani, 2018).
Pyrazoline Derivatives in Anticancer Research
Research on pyrazoline derivatives, which share structural similarities with the compound in focus, has shown promising biological effects, particularly in anticancer activity. Pyrazolines, due to their electron-rich nitrogen-containing framework, offer exciting electronic properties conducive to dynamic applications. The synthesis and biological evaluation of novel pyrazoline derivatives, aimed at anticancer applications, have demonstrated the potential of these compounds in the development of new therapeutic agents. This underscores the significance of pyrazoline and related structures in the search for effective anticancer drugs (Pushkar Kumar Ray et al., 2022).
Development of Energetic Materials
Another application of such compounds is in the synthesis of high-energy density materials (HEDMs). Research into high-nitrogen containing azine energy materials, including pyrazine energetic compounds, has been a focus area due to their potential applications in propellants, explosives, and gas generators. These materials offer improvements in burning rate, detonation performance, and gas generation efficiency, demonstrating the broad application prospects of azine energetic compounds in the energetic materials sector (C. Yongjin & Ba Shuhong, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[5-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-10(15)2-1-9-7-12-13-11(9)8-3-5-16-6-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNTNISUAMMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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